molecular formula C5H7BrO2 B7823298 Methyl-2-bromo-2-butenoate

Methyl-2-bromo-2-butenoate

Cat. No.: B7823298
M. Wt: 179.01 g/mol
InChI Key: DMKWWKUPZZAUQL-UHFFFAOYSA-N
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Description

Methyl-2-bromo-2-butenoate is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-2-bromo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-bromo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKWWKUPZZAUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938795
Record name Methyl 2-bromobut-2-enoate
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Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17642-18-1
Record name 2-Butenoic acid, 2-bromo-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=17642-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-2-butenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-bromobut-2-enoate
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Foundational & Exploratory

Methyl 2-bromo-2-butenoate CAS 17642-18-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), tailored for researchers in organic synthesis and pharmaceutical development.

Synthetic Utility, Physicochemical Profile, and Catalytic Applications

Executive Summary

Methyl 2-bromo-2-butenoate (CAS 17642-18-1), also known as methyl 2-bromocrotonate, is a functionalized vinyl bromide ester serving as a critical building block in modern organic synthesis. Its unique structure—combining an electrophilic


-carbon, a reactive vinyl bromide moiety, and an ester handle—makes it a "linchpin" reagent.

It is widely utilized in Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille) to construct substituted alkenes and in biocatalytic asymmetric reductions to generate chiral


-bromo esters, which are precursors to non-natural amino acids and chiral pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Methyl 2-bromo-2-butenoate exists as a mixture of E and Z isomers, though the Z-isomer is often the thermodynamically preferred form in commercial preparations due to dipole minimization between the carbonyl and the carbon-bromine bond.

Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 17642-18-1
IUPAC Name Methyl 2-bromo-2-butenoateAlso: Methyl 2-bromocrotonate
Molecular Formula

Molecular Weight 179.01 g/mol
Appearance Clear, pale yellow liquid
Boiling Point 178–182 °C@ 760 mmHg (Lit.)[1]
Density 1.505 g/mL@ 20 °C
Refractive Index

Solubility Soluble in MeOH, DCM, EtOAcImmiscible with water
Storage 2–8 °C (Refrigerate)Light sensitive; Moisture sensitive
Structural Considerations (Isomerism)

The presence of the C=C double bond creates stereoisomerism.

  • (Z)-Isomer: The bromine atom and the methyl group are on the same side (cis-like relationship of high-priority groups if C-Br > C-COOMe). Note: In many commercial catalogues, "Z" refers to the spatial arrangement of the carbon chain (Me and Ester are cis), but strict CIP priority must be applied.

  • Reactivity: The vinyl bromide position is activated for oxidative addition by Pd(0), while the

    
    -carbon is susceptible to Michael addition, making this a biannelating reagent .
    

Synthesis & Manufacturing Methodology

The industrial and laboratory synthesis of Methyl 2-bromo-2-butenoate typically proceeds via a Bromination-Elimination sequence starting from methyl crotonate.

Synthesis Pathway
  • Halogenation: Electrophilic addition of elemental bromine (

    
    ) to methyl crotonate yields the intermediate methyl 2,3-dibromobutanoate.
    
  • Dehydrohalogenation: Treatment with a base (e.g., Sodium Acetate, Pyridine, or Quinoline) induces E2 elimination. The proton at C-2 is acidic due to the flanking ester, but elimination of H-Br typically occurs to restore conjugation, favoring the 2-bromoalkene product.

Diagram 1: Synthesis Mechanism

The following diagram illustrates the transformation logic.

SynthesisPath Start Methyl Crotonate (Precursor) Inter Methyl 2,3-dibromobutanoate (Intermediate) Start->Inter Br2, CCl4 or DCM 0°C to RT Product Methyl 2-bromo-2-butenoate (Target) Inter->Product Base (NaOAc/Quinoline) Elimination (-HBr)

Caption: Stepwise synthesis via electrophilic bromination followed by base-mediated dehydrobromination.

Reactivity & Synthetic Applications[10][11][12]

Palladium-Catalyzed Cross-Coupling

The vinyl bromide motif is an excellent electrophile for Pd(0)-catalyzed reactions. Unlike vinyl chlorides, the C-Br bond undergoes oxidative addition readily under mild conditions.

  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids yields

    
    -substituted crotonates.
    
  • Heck Reaction: Coupling with alkenes extends the conjugation.

  • Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enynes.

Biocatalytic Asymmetric Reduction

A critical application in pharmaceutical chemistry is the enantioselective reduction of the C=C bond.

  • Enzymes: Old Yellow Enzyme (OYE) or Baker's Yeast.

  • Transformation: The enzyme selectively reduces the alkene to yield Methyl (S)-2-bromobutanoate .

  • Utility: The resulting chiral

    
    -bromo ester is a versatile precursor for chiral amino acids and bioactive molecules via nucleophilic substitution (
    
    
    
    ) with inversion of configuration.
Diagram 2: Biocatalytic & Chemical Divergence

Reactivity Substrate Methyl 2-bromo-2-butenoate Suzuki Suzuki Coupling (Pd(0), R-B(OH)2) Substrate->Suzuki C-Br Activation Biocat Enzymatic Reduction (Old Yellow Enzyme) Substrate->Biocat C=C Reduction Michael Michael Addition (Nucleophiles) Substrate->Michael Beta-C Attack Prod_Suzuki Alpha-Substituted Crotonates Suzuki->Prod_Suzuki Prod_Biocat Methyl (S)-2-bromobutanoate (Chiral Intermediate) Biocat->Prod_Biocat Prod_Michael Double Michael Adducts Michael->Prod_Michael

Caption: Divergent synthetic pathways: Metal-catalyzed coupling vs. Biocatalytic reduction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 2-phenyl-2-butenoate via cross-coupling. Note: This protocol is a generalized standard for vinyl bromides, optimized for CAS 17642-18-1.

Materials
  • Methyl 2-bromo-2-butenoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH.

Procedure
  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add Methyl 2-bromo-2-butenoate and Phenylboronic acid to the flask. Dissolve in degassed DME (

    
     concentration).
    
  • Catalyst Addition: Add

    
     quickly to minimize air exposure.
    
  • Base Addition: Add the degassed

    
     solution.
    
  • Reaction: Heat the biphasic mixture to reflux (

    
    ) for 4–12 hours. Monitor conversion via TLC (silica, Hexane/EtOAc) or GC-MS.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography on silica gel.

Expert Insight: The steric bulk of the bromine and the methyl group may slow oxidative addition compared to terminal vinyl bromides. If conversion is sluggish, switch to a more active catalyst system like


 / 

.

Safety & Handling (MSDS Summary)

Warning: Methyl 2-bromo-2-butenoate is an


-halo ester, a class of compounds known for potent lachrymatory  (tear-inducing) properties.
  • H-Codes:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling:

    • Always handle inside a functioning chemical fume hood.

    • Wear butyl rubber or nitrile gloves and chemical safety goggles.

    • Spill Control: Absorb with inert material (vermiculite). Do not flush into drains.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15+ minutes.[3] Remove contact lenses.[3]

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.[3]

References

  • Sigma-Aldrich. Methyl 2-bromo-2-butenoate Product Specification & SDS. Link

  • Brenna, E., et al. (2011). "Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients." Organic Process Research & Development, 16(2), 262-268.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[4] Link

  • Hagiwara, H., et al. (1976). "Synthesis using Methyl 2-bromo-2-butenoate." Journal of the Chemical Society, Chemical Communications, 413. Link

  • PubChem. "Compound Summary: Methyl 2-bromo-2-butenoate (CAS 17642-18-1)." National Library of Medicine. Link

Sources

Distinguishing Isomeric Precursors: A Technical Guide to Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the precise identification and differentiation of isomeric starting materials and intermediates are paramount. The seemingly subtle difference between regioisomers can lead to vastly different reaction outcomes, affecting yield, impurity profiles, and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical examination of two critical isomeric building blocks: Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, spectroscopic characterization, chemical reactivity, and analytical separation of these two compounds. By understanding their distinct properties, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.

Introduction: The Critical Distinction Between Vinylic and Allylic Bromides

Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate share the same molecular formula (C₅H₇BrO₂) and molecular weight (179.01 g/mol ). However, the position of the bromine atom fundamentally alters their chemical nature.

  • Methyl (Z)-2-bromocrotonate is a vinylic halide, where the bromine atom is directly attached to one of the sp²-hybridized carbons of the double bond.

  • Methyl 4-bromocrotonate is an allylic halide, with the bromine atom situated on an sp³-hybridized carbon adjacent to the double bond.

This structural difference has profound implications for their reactivity, with the allylic bromide generally being significantly more susceptible to nucleophilic substitution.

G cluster_0 Methyl (Z)-2-bromocrotonate (Vinylic Halide) cluster_1 Methyl 4-bromocrotonate (Allylic Halide) a Br | C=C / \nH  CH₃ b C=O | OCH₃ c Br-CH₂-CH=CH-C=O             |            OCH₃

Caption: Molecular structures of the two isomers.

Synthesis Strategies: Accessing the Isomeric Building Blocks

The divergent placement of the bromine atom necessitates distinct synthetic approaches for each isomer. The choice of starting materials and reagents is critical to achieving regioselective bromination.

Synthesis of Methyl (Z)-2-bromocrotonate

The synthesis of α-bromo-α,β-unsaturated esters with Z-selectivity can be achieved through a one-pot Wittig-type reaction starting from the corresponding alcohol. This method avoids the isolation of potentially volatile and unstable intermediate aldehydes.

Workflow: One-Pot Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters

G start Alcohol + (Carbomethoxymethylene) triphenylphosphorane step1 Add NBS and MnO₂ in CH₂Cl₂ start->step1 step2 Sonicate for ~10 hours step1->step2 step3 Filter through Celite step2->step3 step4 Purify by Column Chromatography step3->step4 end Methyl (Z)-2-bromocrotonate step4->end

Caption: Workflow for the synthesis of Methyl (Z)-2-bromocrotonate.

Experimental Protocol (Adapted from a general procedure[1]):

  • To a solution of (carbomethoxymethylene)triphenylphosphorane (1.3 mmol) and crotyl alcohol (1 mmol) in dichloromethane (12 mL), add N-bromosuccinimide (NBS) (1.4 mmol).

  • Add activated manganese dioxide (10 mmol) to the mixture.

  • Sonicate the reaction mixture at room temperature for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 15:1) to yield the desired product.

Synthesis of Methyl 4-bromocrotonate

This isomer is accessible through the allylic bromination of a readily available starting material, methyl crotonate. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond.[2][3][4]

Workflow: Allylic Bromination using NBS

G start Methyl Crotonate in CCl₄ step1 Add NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) start->step1 step2 Reflux the mixture with irradiation (e.g., sunlamp) step1->step2 step3 Cool and filter to remove succinimide step2->step3 step4 Wash the filtrate and concentrate step3->step4 step5 Purify by distillation under reduced pressure step4->step5 end Methyl 4-bromocrotonate step5->end

Caption: Workflow for the synthesis of Methyl 4-bromocrotonate.

Experimental Protocol (General Procedure):

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate (1 equivalent) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux, typically with irradiation from a sunlamp or a standard incandescent light bulb, to initiate the radical chain reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain Methyl 4-bromocrotonate.

Spectroscopic Distinction: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these two isomers. The different electronic environments of the protons and carbons in each molecule lead to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The ¹H NMR spectra are particularly informative. The key differences lie in the chemical shifts and multiplicities of the olefinic and bromine-bearing protons.

  • Methyl (Z)-2-bromocrotonate (Predicted):

    • Vinylic Proton (at C3): This proton is expected to be a quartet due to coupling with the methyl protons at C4. Its chemical shift will be significantly downfield, likely in the range of 7.0-7.5 ppm, due to the deshielding effect of the adjacent bromine atom and the cis-relationship to the ester group.

    • Methyl Protons (at C4): These protons will appear as a doublet, coupling to the vinylic proton at C3. The chemical shift is expected around 1.9-2.2 ppm.

    • Methyl Ester Protons: A sharp singlet around 3.8 ppm.

  • Methyl 4-bromocrotonate (Data for (E)-isomer[5]):

    • Olefinic Protons (at C2 and C3): These protons form a complex multiplet. The proton at C3 (adjacent to the ester) will be further downfield (approx. 7.00 ppm) compared to the proton at C2 (approx. 6.05 ppm). They will show a large coupling constant (J ≈ 15 Hz), characteristic of a trans-alkene.

    • Allylic Protons (at C4): The two protons on the carbon bearing the bromine will appear as a doublet, coupling to the olefinic proton at C3. Their chemical shift will be around 4.02 ppm.

    • Methyl Ester Protons: A sharp singlet around 3.76 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide clear distinguishing features, particularly for the carbons directly bonded to the bromine atom and the olefinic carbons.

Table 1: Comparison of Predicted and Experimental NMR Data

Compound Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Methyl (Z)-2-bromocrotonate -COOCH₃~3.8 (s)~52
C=C-H ~7.3 (q)~135
C =C-H~120 (C-Br)
=C-CH₃~2.1 (d)~15
C =O~164
Methyl 4-bromocrotonate ((E)-isomer) -COOCH₃3.76 (s)~51
Br-CH₂-4.02 (d)~31
-CH=~6.05 (m)~123
=CH-~7.00 (m)~144
C =O~166

(Note: Data for Methyl (Z)-2-bromocrotonate is predicted based on typical chemical shift values for similar structures. Data for Methyl 4-bromocrotonate is based on experimental values for the (E)-isomer.[5])

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for separating these two regioisomers. The choice of method will depend on the scale of the separation and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent method for both analytical and preparative separation of these relatively volatile compounds. A non-polar or medium-polarity column is generally sufficient to achieve baseline separation due to the difference in boiling points and polarity.

General GC-MS Protocol:

  • Column: A 30m x 0.25mm ID column with a 0.25µm film of a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

The two isomers will have distinct retention times. Due to its higher polarity and stronger interaction with the stationary phase, Methyl (Z)-2-bromocrotonate is expected to have a slightly longer retention time than Methyl 4-bromocrotonate on a standard non-polar or slightly polar column. The mass spectra will be identical (same m/z fragments), but the chromatographic separation allows for their distinction.

High-Performance Liquid Chromatography (HPLC)

For purification on a larger scale or for samples that are not suitable for GC, reversed-phase HPLC can be employed.

General HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

The difference in polarity between the two isomers should allow for their separation. The more polar Methyl (Z)-2-bromocrotonate is expected to elute earlier than the less polar Methyl 4-bromocrotonate in a reversed-phase system.

Comparative Chemical Reactivity

The classification as a vinylic versus an allylic halide is the single most important predictor of the chemical reactivity of these isomers.

Nucleophilic Substitution
  • Methyl 4-bromocrotonate (Allylic Halide): As an allylic halide, this compound is highly reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). The C-Br bond is relatively weak, and the transition states for both mechanisms are stabilized by the adjacent π-system. This makes it a versatile intermediate for introducing a wide range of functional groups at the 4-position.

  • Methyl (Z)-2-bromocrotonate (Vinylic Halide): Vinylic halides are notoriously unreactive in classical SN1 and SN2 reactions.[6][7] The sp²-hybridized C-Br bond is stronger than an sp³ C-Br bond, and the backside attack required for an SN2 reaction is sterically hindered by the double bond. SN1 reactions are also disfavored due to the instability of the resulting vinylic cation. Substitution at this position typically requires more specialized conditions, such as transition-metal catalysis.

Reactivity Comparison Workflow

G cluster_0 Methyl 4-bromocrotonate (Allylic) cluster_1 Methyl (Z)-2-bromocrotonate (Vinylic) a High Reactivity in SN1 & SN2 b Stabilized Carbocation/ Transition State a->b because c Low Reactivity in SN1 & SN2 d Stronger sp² C-Br Bond Steric Hindrance Unstable Vinylic Cation c->d due to

Caption: Comparison of reactivity in nucleophilic substitution.

Organometallic Reactions

The difference in reactivity is also evident in organometallic reactions. For instance, in the Reformatsky reaction , which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, Methyl (Z)-2-bromocrotonate would be the expected reactant, not Methyl 4-bromocrotonate.

Conclusion

The accurate identification of Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate is a critical step in ensuring the desired outcome of a synthetic sequence. While they share the same molecular formula, their distinct structures as vinylic and allylic halides, respectively, lead to significant differences in their spectroscopic signatures and chemical reactivity.

This guide has outlined the key synthetic, spectroscopic, chromatographic, and reactivity-based distinctions between these two isomers. By applying the principles and protocols described herein, researchers in drug development and other fields of chemical synthesis can confidently identify and utilize the correct isomer for their specific application, thereby ensuring the efficiency, reproducibility, and safety of their chemical processes.

References

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. PMC - NIH. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - PubMed. National Center for Biotechnology Information. [Link]

  • What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction? - Quora. Quora. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Note: Protocol for Michael-Initiated Ring Closure (MIRC) using Methyl 2-bromo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-2-butenoate (MBB) is a bifunctional electrophile widely utilized in the synthesis of complex pharmacophores. While often colloquially referred to as a "Double Michael" reagent due to its ability to form two bonds in a single sequence, the precise mechanism is a Michael-Initiated Ring Closure (MIRC) . This cascade involves an initial conjugate addition of a nucleophile followed by an intramolecular


-alkylation (

displacement of the bromide).

This guide provides a validated protocol for utilizing MBB to synthesize polysubstituted cyclopropanes (via C-alkylation) and dihydrofurans (via O-alkylation), scaffolds critical in the development of glutamate transporter inhibitors, pyrethroids, and conformationally restricted amino acids.

Mechanistic Insight & Causality

Understanding the competition between C-alkylation and O-alkylation is critical for experimental design. The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the counter-cation of the base.

The MIRC Pathway[1][2]
  • Initiation: The soft nucleophile (e.g., enolate of a 1,3-dicarbonyl) undergoes 1,4-addition (Michael addition) to the

    
    -carbon of MBB.
    
  • Intermediate: An anionic intermediate is formed.[1] The stereochemistry of this intermediate determines the diastereoselectivity of the final ring.

  • Termination (Cyclization):

    • Path A (Cyclopropane): The enolate carbon attacks the

      
      -carbon carrying the bromine (3-exo-tet cyclization).
      
    • Path B (Dihydrofuran): The enolate oxygen attacks the

      
      -carbon (O-alkylation).
      
Mechanistic Flowchart

MIRC_Mechanism MBB Methyl 2-bromo-2-butenoate (Electrophile) Michael_Add Step 1: Michael Addition (1,4-Conjugate Addition) MBB->Michael_Add Nuc Nucleophile (1,3-Dicarbonyl Enolate) Nuc->Michael_Add Intermed Acyclic Enolate Intermediate Michael_Add->Intermed Kinetic Control Path_C Path A: C-Alkylation (3-exo-tet) Intermed->Path_C Soft/Soft Interaction (Standard MIRC) Path_O Path B: O-Alkylation (5-exo-tet) Intermed->Path_O Hard/Hard Interaction (Solvent Dependent) Prod_C Polysubstituted Cyclopropane Path_C->Prod_C Prod_O Dihydrofuran Derivative Path_O->Prod_O

Figure 1: Bifurcation of the MIRC pathway determining the formation of cyclopropanes vs. dihydrofurans.

Experimental Protocol: Synthesis of Polysubstituted Cyclopropanes

This protocol is optimized for the reaction of MBB with active methylene compounds (e.g., dimethyl malonate,


-keto esters).
Critical Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl 2-bromo-2-butenoate 1.0ElectrophileCommercial grade is often a mixture of E/Z isomers.
Active Methylene (e.g., Dimethyl malonate)1.1NucleophileSlight excess ensures complete consumption of the bromide.
Base (NaH or KOtBu)2.2Deprotonation2.0+ equiv required: 1 for nucleophile generation, 1 to neutralize HBr byproduct.
Solvent (THF or DMF)N/AMediumTHF favors C-alkylation (Cyclopropane). DMF can increase O-alkylation rates.
Step-by-Step Methodology

Safety Warning: Methyl 2-bromo-2-butenoate is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.

Step 1: Nucleophile Generation
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Sodium Hydride (60% dispersion in oil, 22 mmol) . Wash twice with dry hexane to remove mineral oil if high purity is required.

  • Suspend NaH in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Add the Active Methylene (11 mmol) dropwise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

Step 2: The "Double Michael" Addition
  • Dissolve Methyl 2-bromo-2-butenoate (10 mmol) in anhydrous THF (10 mL) .

  • Add the MBB solution dropwise to the enolate mixture at 0 °C over 20 minutes.

    • Note: Rapid addition can lead to polymerization or local overheating.

  • Allow the reaction to warm slowly to Room Temperature (25 °C) .

  • Stir for 4–12 hours . Monitor by TLC (SiO2, Hexane:EtOAc 4:1). The bromide starting material (UV active) should disappear.

Step 3: Quench and Isolation
  • Cool the mixture to 0 °C.

  • Quench carefully with Saturated Aqueous

    
     (30 mL) .
    
  • Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .

  • Wash combined organics with Brine (50 mL) , dry over

    
     , and filter.
    
  • Concentrate under reduced pressure.

Step 4: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane

    
     10% EtOAc/Hexane.
    
  • Expected Yield: 70–85%.

  • Product: Polysubstituted cyclopropane-1,1,2-tricarboxylates.

Protocol Variation: Synthesis of Dihydrofurans

To favor the formation of dihydrofurans (via O-alkylation), alter the conditions to favor the "Hard" nucleophilic character of the oxygen.

  • Base: Use Potassium Carbonate (

    
    )  or DBU .
    
  • Solvent: Acetone (reflux) or Acetonitrile .

  • Temperature: Elevated temperatures (reflux) often favor the dihydrofuran elimination pathway over the strained cyclopropane formation.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Addition of MBB was too fast or temp too high.Add MBB at -78 °C or -20 °C; dilute reaction mixture (0.1 M).
Incomplete Conversion Base degradation or wet solvent.Titrate base or use fresh NaH; ensure THF is distilled/dried.
Wrong Diastereomer Thermodynamic equilibration of intermediate.Quench reaction earlier; lower reaction temperature to maintain kinetic control.
O-Alkylation (Dihydrofuran) observed instead of Cyclopropane Solvent is too polar (DMF/DMSO) or counter-ion is loose (K+).Switch to THF or Toluene ; use LiH or NaH to tighten the ion pair, favoring C-alkylation.

References

  • MIRC Mechanism & Cyclopropane Synthesis

    • Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initi
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Reagent Properties & Safety

    • Title: Methyl 2-bromo-2-butenoate Product Inform
    • Source: Sigma-Aldrich.

  • General Cyclopropanation Reviews

    • Title: Cyclopropanation of Alkenes (Master Organic Chemistry).[2]

    • Source: Master Organic Chemistry.[3]

    • URL:[Link]

  • Stereoselective Synthesis Context

    • Title: Synthesis of cyclopropanes (Organic Chemistry Portal).[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Enantioselective Synthesis of Drug Intermediates Using 4-Bromocrotonates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 4-bromocrotonates (alkyl 4-bromobut-2-enoates) as linchpin electrophiles in the synthesis of chiral heterocycles and amino acid derivatives.

Executive Summary

4-Bromocrotonates are bifunctional electrophiles possessing both an allylic leaving group and a Michael acceptor moiety. This duality allows for divergent synthetic pathways: Asymmetric Allylic Alkylation (AAA) and [3+2] Cycloannulations . These pathways are critical for generating chiral pyrrolidines (e.g., HCV inhibitors, glycosidase inhibitors) and non-proteinogenic amino acids (e.g., glutamate analogs).

This guide provides two validated protocols:

  • Organocatalytic [3+2] Annulation for chiral pyrrolidine synthesis.

  • Pd-Catalyzed Asymmetric Allylic Alkylation for chiral amino acid derivatives.

Safety & Handling (Critical)

Warning: Lachrymator and Corrosive. 4-Bromocrotonates are potent lachrymators (tear gas agents) and severe skin irritants.[1]

  • Engineering Controls: All operations, including weighing and transfer, must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate.

  • Storage: Store at 2–8°C under argon. The material degrades (turns dark brown) upon prolonged exposure to light or moisture, liberating HBr.

Strategic Reaction Pathways

The utility of 4-bromocrotonate lies in its ability to react at either the


 or 

position depending on the catalyst system employed.

ReactionPathways Start 4-Bromocrotonate (Bifunctional Electrophile) PathA Pathway A: Pd/Ir Catalysis Start->PathA Metal Ligand PathB Pathway B: Phosphine Organocatalysis Start->PathB PR3 Catalyst InterA π-Allyl Complex PathA->InterA Ionization InterB Allylic Ylide (1,3-Dipole) PathB->InterB SN2 + Deprotonation ProdA Chiral Amino Acids (Glutamate Analogs) InterA->ProdA Nucleophilic Attack ProdB Chiral Pyrrolidines (Proline Mimetics) InterB->ProdB [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways for 4-bromocrotonate. Pathway selection is dictated by the catalyst system (Transition metal vs. Organocatalyst).

Protocol A: Organocatalytic [3+2] Annulation

Target: Chiral Pyrrolidine-2-carboxylates. Mechanism: The reaction proceeds via the formation of an allylic phosphorous ylide, which undergoes a [3+2] cycloaddition with an activated imine. This is a variant of the Lu Reaction .

Materials
  • Substrate: Ethyl 4-bromocrotonate (1.0 equiv)

  • Electrophile: N-Tosyl imine (derived from benzaldehyde) (1.1 equiv)

  • Catalyst: (R)-Binaphthyl-derived chiral phosphine (10 mol%)

  • Base: Cs₂CO₃ (1.2 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the chiral phosphine catalyst (10 mol%) and ethyl 4-bromocrotonate (1.0 mmol) in Toluene (5 mL). Stir at 0°C for 15 minutes.

    • Insight: This step forms the phosphonium salt intermediate. The solution may turn slightly cloudy.

  • Ylide Formation: Add Cs₂CO₃ (1.2 mmol) in one portion. The mixture will turn yellow/orange, indicating the formation of the allylic ylide. Stir for 10 minutes at 0°C.

  • Cycloaddition: Add the N-Tosyl imine (1.1 mmol) slowly as a solution in Toluene (2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ylide spot (UV active, low Rf) should disappear.

  • Quench & Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Expected Results
ParameterSpecificationNotes
Yield 75–85%Lower yields often result from wet solvent (hydrolysis of ylide).
dr (cis:trans) > 10:1Controlled by the steric bulk of the phosphine catalyst.
ee > 90%Determined by Chiral HPLC (e.g., Chiralpak AD-H).

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Target:


-Substituted Glutamic Acid Derivatives.
Mechanism:  Palladium(0) ionizes the bromide to form a 

-allyl complex. A soft nucleophile (e.g., diethyl acetamidomalonate) attacks the

-allyl system. Using a chiral ligand (e.g., Trost Ligand) induces enantioselectivity.
Materials
  • Substrate: Methyl 4-bromocrotonate (1.0 equiv)

  • Nucleophile: Diethyl acetamidomalonate (1.1 equiv)

  • Catalyst Precursor: [Pd(allyl)Cl]₂ (2.5 mol%)

  • Chiral Ligand: (R,R)-Trost Ligand (DACH-Phenyl) (5 mol%)

  • Base: Cs₂CO₃ (1.1 equiv) or BSA/KOAc system

  • Solvent: CH₂Cl₂ (degassed)

Step-by-Step Procedure
  • Complex Formation: In a glovebox or under Argon, mix [Pd(allyl)Cl]₂ and the Trost Ligand in CH₂Cl₂. Stir for 20 minutes at RT. The solution should turn from yellow to pale yellow/colorless.

  • Nucleophile Preparation: In a separate flask, mix Diethyl acetamidomalonate and Cs₂CO₃ in CH₂Cl₂. Stir for 15 minutes to generate the enolate.

  • Alkylation: Add the Methyl 4-bromocrotonate to the catalyst solution, followed immediately by the nucleophile suspension.

    • Critical Control: Perform this addition at 0°C to maximize enantioselectivity.

  • Reaction: Stir at 0°C for 48 hours.

    • Stop Point: Do not let the reaction run dry. Ensure inert atmosphere is maintained.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Mechanistic Visualization (Pd-AAA)

PdCycle Pd0 Pd(0)-Ligand Complex cationic π-Allyl Pd (Chiral Pocket) Pd0->Complex Oxidative Addition (-Br⁻) Substrate 4-Bromocrotonate Substrate->Complex Product Chiral Product (Glutamate Analog) Complex->Product Asymmetric Nucleophilic Attack Nu Nucleophile (Malonate) Nu->Product Product->Pd0 Ligand Exchange

Figure 2: Catalytic cycle for the Pd-AAA reaction. The chiral ligand creates a steric pocket that directs the nucleophile to a specific face of the π-allyl complex.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of 4-bromocrotonateEnsure solvents are anhydrous (<50 ppm water). Use fresh reagents.
Low ee Reaction temperature too highLower temperature to -20°C or -40°C. Increase reaction time.
Regioisomer Mix

vs

attack competition
In Pd-AAA, steric bulk of the ligand influences regioselectivity. Switch to a bulkier ligand (e.g., Trost Naphthyl).
Lachrymation Vapor leakCheck fume hood sash height. Neutralize glassware with thiosulfate inside the hood before removal.

References

  • Lu's Reaction (Original): Zhang, C., & Lu, X. (1995).[2] Phosphine-catalyzed cycloaddition of 2,3-butadienoates or 2-butynoates with electron-deficient olefins. A novel [3+2] annulation for the synthesis of cyclopentenes. Journal of Organic Chemistry. Link

  • Chiral Phosphine Catalysis: Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of the [3+2] annulation of allenoates with imines. Journal of the American Chemical Society. Link

  • Pd-AAA Review: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

  • Safety Data: Fisher Scientific. (2021).[3] Safety Data Sheet: Methyl 4-bromocrotonate. Link

Sources

Dehydrobromination conditions for Methyl 2-bromo-2-butenoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Dehydrobromination Protocols for Methyl 2-bromo-2-butenoate Synthesis

Executive Summary

Methyl 2-bromo-2-butenoate (also known as methyl


-bromocrotonate) is a critical vinylic halide building block used in palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) and as a precursor for functionalized heterocycles. Its synthesis typically proceeds via the bromination of methyl crotonate followed by dehydrobromination.

This guide details the regioselective dehydrobromination of methyl 2,3-dibromobutanoate. Achieving the specific 2-bromo isomer (vs. the 3-bromo isomer) requires careful selection of basic conditions to exploit the acidity of the


-proton. This protocol compares a robust thermal method using Pyridine/Quinoline  against a milder, catalytic method using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , providing researchers with options based on available equipment and scale.

Mechanistic Principles & Regioselectivity

The transformation involves an E2 elimination sequence.[1] Understanding the electronic factors is crucial for controlling regioselectivity.

  • Precursor: Methyl 2,3-dibromobutanoate (formed via anti-addition of Br

    
     to methyl crotonate).
    
  • Acidity Differential: The proton at C2 (

    
    -proton) is significantly more acidic than the proton at C3 (
    
    
    
    -proton) due to the electron-withdrawing ester group.
  • Elimination Pathway:

    • Path A (Desired): Base abstracts the acidic H-C2 . The electron pair forms the

      
      -bond, expelling the bromide at C3 . This yields Methyl 2-bromo-2-butenoate .
      
    • Path B (Undesired): Base abstracts H-C3 . This would expel bromide at C2, yielding Methyl 3-bromo-2-butenoate.

  • Stereochemistry: The reaction typically yields a mixture of

    
     and 
    
    
    
    isomers. The
    
    
    -isomer (bromine and methyl group on the same side) is often favored or thermodynamically accessible, though
    
    
    ratios vary by method.

Figure 1: Reaction Pathway & Regioselectivity

ReactionScheme Fig 1: Regioselective elimination pathways. Path A is favored by the acidity of the alpha-proton. Start Methyl Crotonate (Precursor) Inter Methyl 2,3-dibromobutanoate (Intermediate) Start->Inter Br2, CH2Cl2 (Anti-Addition) Prod2 Methyl 2-bromo-2-butenoate (Target: Alpha-Bromo) Inter->Prod2 Path A: Base removes H(alpha) Br leaves C(beta) Prod3 Methyl 3-bromo-2-butenoate (Side Product: Beta-Bromo) Inter->Prod3 Path B: Base removes H(beta) Br leaves C(alpha)

Experimental Protocols

Two methods are provided. Method A is the classic, scalable approach suitable for gram-scale synthesis. Method B is a milder procedure suitable for sensitive substrates or smaller scales.

Pre-requisite: Synthesis of Methyl 2,3-dibromobutanoate

Before dehydrobromination, the intermediate must be prepared.

  • Dissolve Methyl Crotonate (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Cool to 0°C. Add Bromine (Br

    
    ) (1.05 eq) dropwise over 30 mins.
    
  • Stir at RT for 2 hours until the red color persists (or fades to pale yellow).

  • Wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove excess Br
    
    
    ), dry over MgSO
    
    
    , and concentrate. Use the crude dibromide directly.
Method A: Thermal Elimination with Pyridine (Robust)

Best for: Large scale, high reliability.

Reagents:

  • Crude Methyl 2,3-dibromobutanoate

  • Pyridine (Reagent Grade, dried over KOH)

  • Solvent: Toluene (optional, or neat pyridine)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Addition: Dissolve the crude dibromide (e.g., 50 mmol) in dry Pyridine (5.0 equivalents).

    • Note: Pyridine acts as both solvent and base.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours.

    • Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or GC-MS. The dibromide starting material will disappear.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize excess pyridine (Pyridine

      
      HCl is water-soluble).
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash organic layers with water, then Brine.

    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure is recommended to separate the product from traces of polymer or 3-bromo isomer.

    • Target BP: ~65–70°C at 12 mmHg.[2]

Method B: DBU-Mediated Elimination (Mild)

Best for: Avoiding high heat, higher stereocontrol.

Reagents:

  • Crude Methyl 2,3-dibromobutanoate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 – 1.2 eq)

  • Solvent: Diethyl Ether or THF (anhydrous)

Protocol:

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Solvation: Dissolve crude dibromide (1.0 eq) in anhydrous Diethyl Ether (10 mL/g).

  • Addition: Cool to 0°C . Add DBU (1.2 eq) dropwise via syringe over 20 minutes.

    • Observation: A white precipitate (DBU

      
      HBr salt) will form immediately.
      
  • Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup:

    • Filter off the DBU

      
      HBr salt through a celite pad.
      
    • Wash the filtrate with 1M HCl (to remove trace DBU), then saturated NaHCO

      
      , then Brine.
      
    • Dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation.

Comparative Analysis of Conditions

ParameterMethod A: Pyridine/ThermalMethod B: DBU/Ether
Temperature 80–90°C0°C

RT
Time 3–5 Hours2–4 Hours
Base Strength Weak (

~5.2)
Strong (

~24.3)
Regioselectivity High (Thermodynamic control)High (Kinetic acidity of

-H)
Isomer Ratio (

)
Mixtures common (~60:40)Often favors

(kinetic)
Primary Hazard Pyridine toxicity/smellDBU corrosivity
Suitability Multi-gram / Kilo scaleLab scale / Sensitive groups

Quality Control & Characterization

Visual Workflow:

Workflow Fig 2: Integrated Synthesis and Purification Workflow Step1 Step 1: Bromination (Me-Crotonate + Br2) 0°C, DCM Step2 Intermediate Isolation (Crude Dibromide) Wash: Na2S2O3 Step1->Step2 Step3 Step 2: Elimination Choose Method A or B Step2->Step3 MethodA Method A: Pyridine Heat 90°C, 4h (Robust) Step3->MethodA MethodB Method B: DBU Ether, 0°C -> RT (Mild) Step3->MethodB Workup Workup Acid Wash (HCl) Extract & Dry MethodA->Workup MethodB->Workup Purify Purification Vacuum Distillation (bp ~70°C @ 12mmHg) Workup->Purify QC QC Analysis 1H NMR, GC-MS Confirm 2-bromo isomer Purify->QC

Key Analytical Markers:

  • Appearance: Clear to pale yellow liquid.

  • Boiling Point: 178–182 °C (atm); ~70 °C (12 mmHg).

  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the vinylic proton (

      
      ).
      
    • 2-bromo-2-butenoate: Vinylic proton is a quartet (coupling with methyl group) around

      
       7.0 – 7.3 ppm .
      
    • Contrast: 3-bromo-2-butenoate would show a vinylic proton as a singlet (or fine allylic coupling) closer to the ester, but the regiochemistry places the proton at C2 for the 3-bromo isomer. Wait—for 3-bromo (

      
      ), the vinylic proton is at C2. It appears as a singlet (or small quartet) typically upfield of the 2-bromo isomer's beta-proton.
      
    • Distinctive Feature: The target (2-bromo) has a proton at the

      
      -position  (C3), which is deshielded by the 
      
      
      
      -effect of the ester and the geminal methyl group.

Safety & Hazards (HSE)

  • Lachrymator: Methyl 2-bromo-2-butenoate is a potent lachrymator. All operations must be performed in a properly functioning fume hood.

  • Skin Contact: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

  • Bromine: Highly toxic and corrosive. Handle in a hood; keep sodium thiosulfate solution nearby for spills.

References

  • Sheppeck, J. E., Kar, H., & Hong, H. (2000).[2] e-EROS Encyclopedia of Reagents for Organic Synthesis: Methyl 2-bromo-2-butenoate. Wiley.

  • Brenna, E., et al. (2012). Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate. Organic Process Research & Development, 16(2), 262–268.

  • Sigma-Aldrich. Product Specification: Methyl 2-bromo-2-butenoate.

  • Han, Z., et al. (2009). Stereoretentive Iron-catalyzed Cross-coupling. Organic Syntheses, 86, 151. (Describes dibromination/elimination sequence).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of Methyl 2-bromo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Stabilization of Methyl 2-bromo-2-butenoate using Silver Wool Document ID: TS-MBB-AG-001 Last Updated: 2024-05-20 Status: Active Protocol

Introduction: The Instability Paradox

Methyl 2-bromo-2-butenoate is a highly reactive


-bromo-

-unsaturated ester. Its structural utility in organic synthesis (e.g., Reformatsky reactions, Michael additions) is also the source of its storage instability.

Researchers often encounter a "blackening" of the reagent even when stored at -20°C. This is rarely simple radical polymerization; it is frequently an acid-catalyzed decomposition loop .

  • The Problem: Spontaneous dehydrohalogenation releases Hydrogen Bromide (HBr).

  • The Catalyst: HBr acts as an autocatalyst, accelerating hydrolysis and polymerization.

  • The Solution: Silver Wool.[1] Unlike standard radical inhibitors (e.g., MEHQ), Silver Wool acts as a chemisorbent Halogen Scavenger , physically trapping free HBr as stable Silver Bromide (AgBr) effectively breaking the degradation cycle.

Module 1: The Science of Stabilization (FAQ)

Q1: Why use Silver Wool instead of Copper turnings?

A: Copper and Silver serve different stabilizing functions.

  • Copper is a radical inhibitor. It prevents the alkene group from polymerizing via radical mechanisms (common in acrylates).

  • Silver is a Halogen Scavenger . Methyl 2-bromo-2-butenoate degrades by releasing bromine/HBr. Copper does not effectively trap HBr. Silver reacts rapidly with trace HBr to form insoluble AgBr, preventing the acid from catalyzing further decomposition.

Q2: What is the chemical mechanism of action?

The stabilization relies on a heterogeneous surface reaction. As the reagent releases trace HBr, the silver surface intervenes before the acid can initiate bulk degradation.

Mechanism:



Q3: Does the silver wool affect the reagent's purity for reactions?

A: No. Because silver is insoluble in the organic ester, it introduces no contaminants. The byproduct, Silver Bromide (AgBr), is a solid that adheres to the wool or precipitates, allowing the supernatant liquid to remain neutral and pure. This is superior to liquid amine stabilizers, which must be distilled off before use.

Module 2: Visualizing the Mechanism

The following diagram illustrates the "Autocatalytic Decomposition Loop" and how Silver Wool interrupts this failure mode.

G MBB Methyl 2-bromo-2-butenoate (Intact Reagent) Degradation Spontaneous Dehydrohalogenation MBB->Degradation Light/Heat HBr Free HBr (Acid Catalyst) Degradation->HBr Releases HBr->Degradation Catalyzes (Feedback Loop) Polymer Oligomers & Tars (Black Sludge) HBr->Polymer Initiates Silver Silver Wool (Stabilizer) HBr->Silver Intercepted by AgBr AgBr Precipitate (Inert Trap) Silver->AgBr Irreversible Reaction

Figure 1: The HBr Autocatalytic Loop vs. Silver Scavenging Intervention.

Module 3: Implementation Protocol

Safety Warning: Methyl 2-bromo-2-butenoate is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

Materials Required
  • Silver Wool (CAS: 7440-22-4), typically 99.9% trace metals basis.

  • Nitric Acid (10%) or Acetone (for cleaning).

  • Amber Glass Vial (UV protection).

  • Parafilm or Teflon tape.

Step-by-Step Procedure
StepActionTechnical Rationale
1 Surface Activation Wash 0.5g of silver wool with acetone (to degrease) or dilute nitric acid (flash wash) followed by distilled water and thorough drying.
2 Loading Insert the dried silver wool into the bottom of a clean, amber glass vial.
3 Reagent Addition Gently pipette the Methyl 2-bromo-2-butenoate over the wool. Ensure the wool is fully submerged.
4 Headspace Purge Flush the vial headspace with dry Argon or Nitrogen for 30 seconds before capping.
5 Sealing Cap tightly and wrap with Parafilm. Store at 2–8°C (Refrigerator).

Module 4: Troubleshooting Guide

Use this matrix to diagnose visual changes in your stored reagent.

ObservationDiagnosisRoot CauseCorrective Action
Silver Wool turns Black Normal Operation Formation of AgBr (Silver Bromide) on the wire surface. This confirms the wool is actively scavenging HBr.None required unless the liquid also turns black. If heavily coated, replace the wool.
Liquid turns Yellow/Orange Early Degradation Accumulation of dissolved bromine (

) or conjugated oligomers.
Purify immediately. The silver capacity may be exceeded. Run a short silica plug filtration.
Liquid turns Black/Viscous Advanced Polymerization Failure of stabilization. Acid concentration spiked, leading to bulk polymerization.Discard. The reagent is likely compromised beyond recovery.
White Precipitate at Bottom AgBr Accumulation Successful trapping of significant HBr amounts.Decant/Filter the supernatant liquid before use. The liquid is likely still pure.
Silver Wool turns Green Contamination Likely copper contamination (if Cu wire was mixed up) or formation of organic silver salts.Verify Material. Ensure pure Silver Wool was used, not alloyed wire.

Module 5: Storage Decision Tree

When should you employ this protocol?

Storage Start New Batch of Methyl 2-bromo-2-butenoate Duration Intended Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Long Term Fridge Standard Fridge (4°C, Dark) Short->Fridge Sufficient Environment Storage Environment? Long->Environment Environment->Fridge Acceptable Freezer Deep Freeze (-20°C, Dark) Environment->Freezer Preferred AddAg ADD SILVER WOOL + Inert Gas Purge Fridge->AddAg Highly Recommended Freezer->AddAg Mandatory for High Purity

Figure 2: Decision Logic for Reagent Storage.

References

  • Sigma-Aldrich. (n.d.).[2] Methyl 2-bromo-2-butenoate Product Specification & MSDS. Retrieved from

    • Supports: Physical properties, lachrymator warnings, and standard cold storage requirements.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 2-bromo-2-butenoate. Retrieved from

    • Supports: Stability data and incompatibility with strong oxidizing agents/bases.[3]

  • Giles, C. H., et al. (1958). Adsorption of Halogens by Dry Silver. Journal of the Chemical Society. Supports: Fundamental mechanism of silver metal reacting with halogens and hydrogen halides.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Supports: General protocols for stabilizing halo-esters and removing acid impurities.

Sources

Technical Support Center: Stereoselective Bromocrotonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling E/Z isomerization in bromocrotonate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective olefination reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α-bromo-α,β-unsaturated esters like bromocrotonates?

A1: The two most common and powerful methods for constructing α-bromo-α,β-unsaturated esters are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2][3][4] Both involve the reaction of a carbonyl compound (an aldehyde in the case of crotonates) with a phosphorus-stabilized carbanion. The choice between these methods and their specific variations is crucial for controlling the E/Z stereochemistry of the resulting double bond.

Q2: Why is my Horner-Wadsworth-Emmons (HWE) reaction predominantly yielding the (E)-isomer of my bromocrotonate?

A2: The standard Horner-Wadsworth-Emmons reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[1][5] This is because the reaction intermediates have sufficient time to equilibrate to the more stable anti-oxaphosphetane precursor, which then collapses to form the (E)-product.[6] This thermodynamic control is a hallmark of the standard HWE reaction.[5][7][8]

Q3: How can I synthesize the (Z)-isomer of a bromocrotonate with high selectivity?

A3: To achieve high (Z)-selectivity, you need to employ reaction conditions that operate under kinetic control, favoring the faster-formed product.[7][8] Two primary strategies are effective:

  • The Still-Gennari modification of the HWE reaction: This method utilizes phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate).[3][5][9][10] These modifications accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored (E)-pathway and thus locking in the kinetically favored (Z)-geometry.[6]

  • The Wittig reaction with unstabilized or semi-stabilized ylides: Under salt-free conditions, the Wittig reaction can provide high (Z)-selectivity. A specific method for α-bromo-α,β-unsaturated esters involves the in-situ generation of a bromoylide from (carboethoxymethylene)triphenylphosphorane and a bromine source like N-bromosuccinimide (NBS).[4]

Q4: I'm observing a mixture of E/Z isomers. What are the most likely reasons?

A4: A mixture of isomers can result from several factors:

  • Non-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome.

  • Inappropriate reagents: Using a standard HWE phosphonate when the (Z)-isomer is desired, or vice-versa.

  • Post-reaction isomerization: The workup or purification conditions (e.g., exposure to acid or base) might be causing the isomers to interconvert.

  • Side reactions: The formation of regioisomers, such as β,γ-unsaturated esters, can complicate the product mixture.

Troubleshooting Guides

Problem 1: Poor (E)-Selectivity in Horner-Wadsworth-Emmons Reaction

Symptoms:

  • Your HWE reaction is producing a significant amount of the (Z)-isomer (e.g., E:Z ratio less than 90:10).

  • You are observing the formation of a β,γ-unsaturated ester regioisomer.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Base/Cation The cation of the base plays a crucial role in the stereochemical outcome. Magnesium (Mg²⁺) and Calcium (Ca²⁺) ions are known to enhance (E)-selectivity by promoting thermodynamic equilibration. Lithium (Li⁺) can sometimes lead to lower selectivity.Switch to a Magnesium-based reagent: Use a Grignard reagent like isopropylmagnesium bromide (iPrMgBr) for deprotonation.[11] Add a Lewis acidic metal salt: If using other bases, the addition of MgBr₂ or CaCl₂ can improve (E)-selectivity.
Incorrect Solvent The solvent can influence the stability and equilibration of the reaction intermediates. Apolar solvents generally favor higher (E)-selectivity.Use an apolar solvent: Toluene or hexane are often good choices for maximizing (E)-selectivity. Avoid highly polar aprotic solvents like DMF or DMSO if you are struggling with selectivity.
Low Reaction Temperature While lower temperatures can sometimes improve selectivity, in the case of the HWE reaction for the (E)-isomer, it might hinder the equilibration towards the thermodynamic product.Increase the reaction temperature: Running the reaction at room temperature or even refluxing in THF or toluene can promote the formation of the more stable (E)-isomer.[11]
Formation of β,γ-unsaturated ester This side product can arise from proton transfer from the α-position of the phosphonate to the γ-position of the product.Use a non-protic base: Employ bases like NaH or KHMDS to minimize proton exchange. Ensure complete deprotonation: Use a slight excess of a strong base to ensure the phosphonate is fully deprotonated before adding the aldehyde.
Problem 2: Poor (Z)-Selectivity in Still-Gennari Reaction

Symptoms:

  • Your Still-Gennari modification of the HWE reaction is yielding a substantial amount of the (E)-isomer.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Base/Cation Combination The Still-Gennari reaction is highly sensitive to the base and its counterion. Potassium salts are generally preferred for high (Z)-selectivity.Use KHMDS with 18-crown-6: This combination is the standard for achieving high (Z)-selectivity. The crown ether sequesters the potassium ion, promoting the kinetic pathway.[6][9] Avoid sodium-based reagents: NaH or NaHMDS can lead to lower (Z)-selectivity in this reaction.
Reaction Temperature is Too High The kinetic control required for (Z)-selectivity is best maintained at low temperatures. Higher temperatures can allow for equilibration to the more stable (E)-isomer.Maintain a low reaction temperature: Conduct the reaction at -78 °C. Ensure the temperature does not rise significantly during the addition of reagents.
Inappropriate Solvent The choice of solvent can affect the reaction kinetics.Use THF: Tetrahydrofuran is the most commonly used and recommended solvent for the Still-Gennari reaction.
Sub-optimal Phosphonate Reagent While bis(2,2,2-trifluoroethyl) phosphonates are standard, other electron-withdrawing groups can be used, and their effectiveness may vary.Consider alternative phosphonates: Diaryl phosphonates (Ando modification) or newly developed phosphonates with even more electron-withdrawing groups, such as di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, can offer improved (Z)-selectivity.[5][10]
Problem 3: Post-Reaction Isomerization or Difficult Purification

Symptoms:

  • The E:Z ratio changes during workup or after purification.

  • Difficulty in separating the E and Z isomers by column chromatography.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acid or Base Catalyzed Isomerization α,β-Unsaturated esters can be susceptible to isomerization in the presence of strong acids or bases, especially at elevated temperatures.Use a neutral workup: Wash the reaction mixture with a saturated aqueous solution of NH₄Cl (for quenching organometallic bases) or water. Avoid strong acid or base washes if possible. Purify with care: Use a neutral stationary phase for chromatography (silica gel is generally fine, but for very sensitive compounds, consider deactivated silica). Avoid leaving the product on the column for extended periods.
Co-elution of Isomers The E and Z isomers of bromocrotonates can have very similar polarities, making separation by standard silica gel chromatography challenging.Use silver nitrate impregnated silica gel: The interaction of the silver ions with the π-system of the double bond can enhance the separation of the isomers.[12] Consider alternative purification methods: Preparative HPLC or supercritical fluid chromatography (SFC) can be effective for separating challenging isomer mixtures.[13]
Thermal Isomerization In some cases, prolonged heating can lead to isomerization.Avoid high temperatures during solvent removal: Use a rotary evaporator at a moderate temperature. Store the purified product properly: Store the bromocrotonate at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere to prevent degradation and isomerization over time.

Reaction Mechanisms and Stereochemical Control

Horner-Wadsworth-Emmons Reaction: The Path to the (E)-Isomer

The preference for the (E)-isomer in the standard HWE reaction is a result of thermodynamic control. The reaction proceeds through a series of reversible steps prior to the irreversible elimination of the phosphate byproduct. This allows the intermediates to equilibrate to the most stable conformation, which leads to the (E)-product.

HWE_E_selectivity reagents Phosphonate Carbanion + Aldehyde erythro_int Erythro Intermediate (Kinetically Favored) reagents->erythro_int Fast Addition threo_int Threo Intermediate (Thermodynamically Favored) reagents->threo_int Slow Addition erythro_int->threo_int Equilibration (Reversible) syn_ox Syn-Oxaphosphetane erythro_int->syn_ox Fast Cyclization threo_int->erythro_int anti_ox Anti-Oxaphosphetane threo_int->anti_ox Fast Cyclization E_alkene (E)-Bromocrotonate anti_ox->E_alkene Irreversible Elimination Z_alkene (Z)-Bromocrotonate syn_ox->Z_alkene Irreversible Elimination

Caption: Thermodynamic control in the HWE reaction favors the (E)-isomer.

Still-Gennari Olefination: Achieving (Z)-Selectivity

The Still-Gennari modification employs phosphonates with electron-withdrawing groups (EWGs) that accelerate the rate of elimination from the oxaphosphetane intermediate. This makes the elimination step faster than the equilibration of the intermediates, leading to a product distribution that reflects the initial kinetic addition, which favors the (Z)-isomer.

Still_Gennari_Z_selectivity reagents Still-Gennari Phosphonate Carbanion + Aldehyde erythro_int Erythro Intermediate (Kinetically Favored) reagents->erythro_int Fast Addition threo_int Threo Intermediate (Thermodynamically Disfavored) reagents->threo_int Slower Addition erythro_int->threo_int Equilibration is slow compared to elimination syn_ox Syn-Oxaphosphetane erythro_int->syn_ox Fast Cyclization Z_alkene (Z)-Bromocrotonate syn_ox->Z_alkene Very Fast, Irreversible Elimination (due to EWGs) E_alkene (E)-Bromocrotonate

Caption: Kinetic control in the Still-Gennari reaction favors the (Z)-isomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-Ethyl 2-bromo-2-butenoate (High E-Selectivity)

This protocol is adapted from standard Horner-Wadsworth-Emmons procedures known to favor (E)-isomer formation.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a nitrogen atmosphere.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Bromination and Olefination:

    • Cool the resulting phosphonate carbanion solution to -78 °C.

    • Add a solution of N-bromosuccinimide (1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.

    • Add acetaldehyde (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the (E)-ethyl 2-bromo-2-butenoate. The (E)-isomer is typically the major product.

Protocol 2: Synthesis of (Z)-Ethyl 2-bromo-2-butenoate (High Z-Selectivity)

This protocol utilizes the Still-Gennari conditions for achieving high (Z)-selectivity.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Acetaldehyde

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (1.1 eq).

    • Add anhydrous THF and cool the solution to -78 °C.

    • Slowly add a solution of KHMDS (1.1 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Bromination and Olefination:

    • Add a solution of N-bromosuccinimide (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add acetaldehyde (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the (Z)-ethyl 2-bromo-2-butenoate as the major product.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91(1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83(7), 1733-1738.
  • Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24(41), 4405-4408.
  • Janicki, I.; Kiełbasiński, P. Molecules2022, 27(20), 7138.
  • Kim, H.; Lee, H.; Lee, D.; Kim, S. Organic Letters2010, 12(23), 5482-5485.
  • Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89(4), 863-927.
  • Ando, K. The Journal of Organic Chemistry1997, 62(7), 1934-1939.
  • Karama, U.; Al-Othman, Z.; Al-Majid, A.; Almansour, A. Molecules2010, 15(5), 3276-3280.
  • El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. The Journal of Organic Chemistry2007, 72(14), 5244-5259.
  • Mubarak, M. S.; Al-Kiswani, M. M.; Ayoub, M. T. Jordan Journal of Chemistry2010, 5(1), 13-21.
  • Pihko, P. M.; Salo, T. M. Tetrahedron Letters2003, 44(30), 5641-5644.
  • Smith, A. B., III; Safonov, I. G.; Corbett, R. M. Journal of the American Chemical Society2001, 123(50), 12426-12427.
  • NotEvans. (2016, July 28). Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. [Link]

  • Wikipedia contributors. (2023, December 19). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Janicki, I.; Kiełbasiński, P. Molecules2022 , 27(20), 7138. [Link]

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  • Kim, H.; et al. Angewandte Chemie International Edition2012, 51(46), 11579-11582.
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  • Al-Kiswani, M. M.; Ayoub, M. T.; Mubarak, M. S. Jordan Journal of Chemistry2010, 5(1), 13-21.
  • Wikipedia contributors. (2023, November 27). Thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. [Link]

  • Karama, U.; Al-Othman, Z.; Al-Majid, A.; Almansour, A. Molecules2010 , 15(5), 3276-3280. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
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Validation & Comparative

A Comparative Guide to Refractive Index and Density Standards for Methyl 2-bromo-2-butenoate (CAS 17642-18-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the precise characterization of chemical intermediates is paramount. Physical properties such as refractive index and density serve as critical quality control parameters, offering insights into the purity and identity of a substance. This guide provides an in-depth comparison of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a key intermediate in the synthesis of chiral drugs, with commonly employed laboratory solvents that can be utilized as reference standards for refractive index and density measurements.

The Critical Role of Physical Property Benchmarking

Methyl 2-bromo-2-butenoate, a reactant in biotransformation and biannelation reactions, demands stringent quality assessment to ensure reaction efficiency and the stereochemical integrity of the final active pharmaceutical ingredient. Variations in its refractive index or density can indicate the presence of impurities, unreacted starting materials, or isomeric inconsistencies, all of which can have profound implications for downstream processes. The use of reliable standards for instrument calibration and comparative analysis is therefore not merely a procedural formality but a cornerstone of robust scientific methodology.

Comparative Analysis of Refractive Index and Density Standards

While certified reference materials are the gold standard, many laboratories rely on well-characterized, high-purity solvents as everyday standards for routine checks and calibrations. This section compares the physical properties of Methyl 2-bromo-2-butenoate with two such common laboratory reagents: Toluene and Cyclohexane. These have been selected for their stability, ready availability in high purity, and their distinct refractive index and density values which provide useful calibration points.

CompoundCAS NumberMolecular FormulaRefractive Index (n²⁰/D)Density (g/mL at 20°C)
Methyl 2-bromo-2-butenoate17642-18-1C₅H₇BrO₂1.486[1]1.505[1]
Toluene108-88-3C₇H₈1.4960.867
Cyclohexane110-82-7C₆H₁₂1.4260.779

Experimental Protocols for Accurate Measurement

The following sections detail the step-by-step methodologies for the precise measurement of refractive index and density. The rationale behind each step is elucidated to provide a deeper understanding of the experimental integrity.

Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a cornerstone instrument for measuring the refractive index of liquids, a value that represents the ratio of the speed of light in a vacuum to its speed within the substance. This measurement is based on the principle of determining the critical angle of total internal reflection.

G cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement prep1 Calibrate with distilled water prep2 Clean and dry prisms prep1->prep2 Ensure baseline accuracy meas1 Apply 2-3 drops of sample prep2->meas1 Introduce sample meas2 Close prisms and allow temperature equilibration meas1->meas2 Ensure thermal stability meas3 Adjust for sharp light/dark interface meas2->meas3 Achieve critical angle meas4 Align crosshairs and record refractive index meas3->meas4 Precise reading post1 Clean prisms thoroughly meas4->post1 Prevent contamination post2 Apply temperature correction if necessary post1->post2 Standardize to 20°C

Caption: Workflow for Refractive Index Measurement.

  • Instrument Calibration:

    • Action: Calibrate the Abbe refractometer using distilled water, which has a well-established refractive index of 1.3330 at 20°C.

    • Rationale: This initial step ensures the accuracy of the instrument's scale. Any deviation can be adjusted to provide a reliable baseline for subsequent measurements.

  • Prism Preparation:

    • Action: Clean the surfaces of both the illuminating and refracting prisms with a soft lens tissue dampened with ethanol or isopropanol, followed by a final wipe with a dry, clean tissue.

    • Rationale: The presence of any residue from previous samples or cleaning agents will alter the path of light and lead to erroneous readings. Meticulous cleaning is crucial for accuracy.

  • Sample Application:

    • Action: Using a clean pipette, apply 2-3 drops of the sample (e.g., Methyl 2-bromo-2-butenoate) onto the surface of the lower prism.

    • Rationale: A sufficient amount of sample is required to form a continuous film between the two prisms, ensuring that the light path is exclusively through the sample.

  • Measurement and Observation:

    • Action: Close the prisms firmly and allow a few moments for the sample to reach thermal equilibrium with the instrument. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark region. If a colored band is visible at the interface, adjust the dispersion compensator until a sharp, achromatic line is obtained. Align this borderline precisely with the center of the crosshairs.

    • Rationale: Temperature fluctuations can significantly impact the refractive index of a liquid. Allowing for thermal equilibration minimizes this source of error. The dispersion compensator corrects for the different wavelengths of white light, ensuring the measured refractive index corresponds to the standard sodium D-line (589.3 nm).

  • Reading and Recording:

    • Action: Read the refractive index value from the instrument's scale. Repeat the measurement at least two more times with fresh sample aliquots to ensure reproducibility.

    • Rationale: Multiple readings help to minimize random errors and provide a more confident average value.

  • Post-Measurement Cleaning:

    • Action: Immediately after the measurement is complete, clean the prisms as described in step 2.

    • Rationale: Prompt cleaning prevents the sample from drying on the prism surfaces, which can be difficult to remove and may cause damage.

  • Temperature Correction:

    • Action: If the measurement was not performed at the standard temperature of 20°C, a correction must be applied. A general approximation for many organic liquids is a change of 0.00045 per degree Celsius.[2]

    • Rationale: Refractive index is temperature-dependent. For accurate comparison with literature values, which are typically reported at 20°C, a temperature correction is essential.[2]

Measurement of Density using a Pycnometer

A pycnometer is a glass flask with a precisely known volume, used to determine the density of a liquid with high accuracy. The method is based on the gravimetric determination of the mass of a known volume of the liquid.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Clean and dry pycnometer prep2 Weigh empty pycnometer (m1) prep1->prep2 Establish baseline mass meas1 Fill with sample and thermostat prep2->meas1 Introduce known volume meas2 Weigh filled pycnometer (m2) meas1->meas2 Determine mass of liquid calc1 Calculate mass of liquid (m2 - m1) meas2->calc1 Isolate liquid mass calc2 Density = (m2 - m1) / V calc1->calc2 Compute density

Caption: Workflow for Density Measurement using a Pycnometer.

  • Preparation and Tare Weight:

    • Action: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water and acetone, and then dry it completely. Weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.

    • Rationale: Any contaminants or residual solvent will affect the initial mass and the volume, leading to inaccurate density calculations. A precise tare weight is fundamental to the accuracy of the final result.

  • Sample Filling and Temperature Equilibration:

    • Action: Fill the pycnometer with the sample liquid (e.g., Methyl 2-bromo-2-butenoate), ensuring no air bubbles are trapped. Insert the stopper, which will displace excess liquid through its capillary. Place the filled pycnometer in a constant temperature water bath set to 20.0°C for at least 20 minutes.

    • Rationale: The volume of the pycnometer is calibrated for a specific temperature. Ensuring the sample is at this temperature is critical for an accurate volume measurement. Trapped air bubbles will lead to an underestimation of the liquid's mass and thus its density.

  • Final Weighing:

    • Action: After temperature equilibration, carefully dry the outside of the pycnometer and weigh it on the same analytical balance. Record this mass as m₂.

    • Rationale: Any liquid on the exterior of the pycnometer will add to the measured mass, leading to an overestimation of the density.

  • Density Calculation:

    • Action: The mass of the liquid is calculated as (m₂ - m₁). The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

    • Rationale: This calculation directly applies the definition of density (mass per unit volume) to the experimental data.

  • Verification with a Standard:

    • Action: To validate the procedure and the calibration of the pycnometer, perform the same measurement with a liquid of a known density, such as distilled water or one of the alternative standards listed in the table.

    • Rationale: This step acts as a positive control, confirming that the experimental technique and the pycnometer's volume are accurate.

Conclusion

The accurate determination of refractive index and density is a non-negotiable aspect of quality control in chemical synthesis and pharmaceutical development. While Methyl 2-bromo-2-butenoate has defined physical properties, the use of readily available and well-characterized standards like toluene and cyclohexane provides a practical means for routine instrument verification and comparative analysis. The detailed protocols provided herein, grounded in established principles of physical chemistry, offer a framework for obtaining reliable and reproducible data, thereby ensuring the integrity of the research and development process.

References

  • ASTM International. ASTM D1218 - 12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

  • ASTM International. ASTM D4052 - 22 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • Chemistry LibreTexts. 10: Refractive Index. [Link]

  • University of Toronto Scarborough. Refractive Index Theory. [Link]

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Comparative Guide: Selective Reduction of Bromoalkenes (Chemical vs. Enzymatic)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Chemical vs. Enzymatic Reduction of Bromoalkenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Selectivity Cliff"

For synthetic chemists and drug developers, the reduction of bromoalkenes (specifically


-bromo- 

-unsaturated carbonyls) presents a distinct "selectivity cliff." The objective is to reduce the C=C double bond to generate a chiral

-bromoalkane—a high-value motif for subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

The core challenge is chemoselectivity :

  • The Goal: 1,4-reduction (or C=C reduction) yielding the saturated

    
    -bromo compound.
    
  • The Failure Mode: Hydrodehalogenation (reductive debromination), where the C-Br bond is cleaved, destroying the functional handle.

This guide compares the two dominant methodologies: Transition Metal Catalysis (Chemical) and Ene-Reductases (Enzymatic) , evaluating them on yield, enantioselectivity (ee), and chemoselectivity.

Mechanistic Divergence

To understand performance differences, we must analyze the underlying mechanisms.

Chemical: Homogeneous Hydrogenation (Rh/Ru)

Chemical reduction typically employs Rhodium (e.g., Wilkinson’s catalyst) or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP).

  • Mechanism: Inner-sphere coordination. The alkene binds to the metal center.

  • The Risk: Oxidative addition. Electron-rich metal centers (Pd, and to a lesser extent Rh) can insert into the C-Br bond, leading to hydrogenolysis (debromination).

  • Stereocontrol: Dependent on the steric clash between the chiral ligand and the substrate.

Enzymatic: Flavin-Dependent Trans-Hydrogenation

Enzymatic reduction utilizes Ene-Reductases (EREDs) , primarily from the Old Yellow Enzyme (OYE) family.

  • Mechanism: Asymmetric trans-hydrogenation. A hydride is transferred from the FMN cofactor to the

    
    -carbon, while a proton (from a Tyrosine/Histidine residue) is delivered to the 
    
    
    
    -carbon.[1]
  • The Advantage: The active site geometry is often "blind" to the C-Br bond's electronic activation, preventing debromination.

  • Stereocontrol: Dictated by the enzyme's binding pocket, typically yielding >99% ee.

Visualization: Competing Pathways

The following diagram illustrates the bifurcation between the desired reduction and the undesired dehalogenation.

ReductionPathways Substrate α-Bromoalkene (Substrate) Complex Catalyst-Substrate Complex Substrate->Complex ChemPath Metal Surface/Center (Pd, Rh) Complex->ChemPath Chemical Method EnzPath Ene-Reductase (FMN Hydride Transfer) Complex->EnzPath Biocatalytic Method Debrom Hydrodehalogenation (Byproduct: Alkane + HBr) ChemPath->Debrom Oxidative Addition (Common Side Reaction) Product Chiral α-Bromoalkane (Target Product) ChemPath->Product Ligand Controlled (Difficult) EnzPath->Debrom Rare Promiscuous Activity EnzPath->Product Hydride Transfer (High Selectivity)

Caption: Divergence of reaction pathways. Chemical methods struggle with C-Br cleavage (Red), while enzymes favor C=C reduction (Green).

Performance Comparison

The following data summarizes typical performance metrics for the reduction of an


-bromo-enone (e.g., 2-bromo-2-cyclohexenone) to its saturated counterpart.
FeatureChemical Hydrogenation (Rh-BINAP)Enzymatic Reduction (OYE/EREDs)
Chemoselectivity Moderate. Requires strict control of pressure and temperature to avoid debromination.High. C-Br bond is generally inert in the active site.
Enantioselectivity (ee) 90-97%. High, but requires expensive, tunable ligands.>99%. Often perfect stereocontrol due to rigid active site.
Catalyst Cost High. Precious metals (Rh, Ru) and proprietary ligands.Low to Moderate. Recombinant enzymes are renewable; cofactors are recycled.
Reaction Conditions High Pressure H₂ (10-50 bar), Organic Solvents (MeOH, THF).Ambient Pressure, Aqueous Buffer (pH 7), 20-30°C.
Scalability High. Well-established engineering for hydrogenation reactors.Moderate. Requires biphasic systems or cofactor recycling engineering.
Atom Economy High. H₂ is the only reagent.Lower. Requires glucose/formate as hydride source for recycling.

Experimental Protocols

A. Chemical Protocol: Homogeneous Hydrogenation

Target: Reduction using Wilkinson’s Catalyst (RhCl(PPh₃)₃).[2][3] Note: This method is preferred over Pd/C to minimize debromination.

  • Preparation: In a glovebox or under Argon, dissolve the

    
    -bromoalkene (1.0 equiv) in degassed benzene/ethanol (1:1).
    
  • Catalyst Addition: Add RhCl(PPh₃)₃ (5 mol%).

  • Hydrogenation:

    • Transfer to a hydrogenation vessel (Parr bomb).

    • Purge with H₂ (3x).

    • Pressurize to 5 bar H₂ (Keep pressure low to favor C=C reduction over C-Br hydrogenolysis).

    • Stir at room temperature for 12-24 hours.

  • Workup: Vent H₂, concentrate in vacuo, and purify via flash chromatography (Silica gel). Caution: Rhodium residues can be difficult to remove.

B. Enzymatic Protocol: Bioreduction with Cofactor Recycling

Target: Reduction using an Ene-Reductase (e.g., OYE1, NCR, or commercial kit). Self-Validating Step: The color change of the flavin cofactor (Yellow


 Colorless 

Yellow) indicates active turnover.
  • Buffer Prep: Prepare 50 mM KPi buffer (pH 7.0) containing 1 mM MgCl₂.

  • Recycling System: Dissolve NADP+ (0.5 mM final) and Glucose (1.5 equiv relative to substrate) and Glucose Dehydrogenase (GDH) (5 U/mL).

    • Why? This regenerates NADPH, which reduces the enzyme's FMN cofactor.

  • Enzyme Addition: Add the Ene-Reductase (crude lysate or purified, ~10 U/mL).

  • Substrate Addition: Add the

    
    -bromoalkene (dissolved in DMSO, 5% v/v final concentration) to the buffer.
    
  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Dry over MgSO₄.[4][5]

    • Note: No metal removal is necessary.

Visualization: Enzymatic Workflow

EnzymaticWorkflow Buffer Buffer + GDH + Glucose (Recycling System) Reaction Reaction Vessel 30°C, pH 7.0, 24h Buffer->Reaction Enzyme Ene-Reductase (OYE) (Catalyst) Enzyme->Reaction Substrate α-Bromoalkene (in DMSO) Substrate->Reaction Extraction EtOAc Extraction Phase Separation Reaction->Extraction Complete Analysis Chiral GC/HPLC (Determine ee% & Conversion) Extraction->Analysis

Caption: Standard workflow for enzymatic reduction with cofactor recycling.

Critical Analysis & Recommendation

When to Choose Chemical:
  • Non-Halogenated Substrates: If the substrate lacks a halogen, chemical hydrogenation is faster and cheaper.

  • Strict Anhydrous Requirements: If the substrate is water-sensitive (hydrolysis risk), aqueous enzymatic buffers are unsuitable.

When to Choose Enzymatic:
  • Halogen Retention (The "Cliff"): If preserving the C-Br bond is critical, enzymes are the superior choice. The "lock-and-key" mechanism prevents the C-Br bond from reaching the catalytic flavin in a geometry that favors elimination.

  • Chiral Purity: If the target requires >98% ee for pharmaceutical applications, enzymes often avoid the extensive ligand screening required in chemical catalysis.

Authoritative Reference List
  • Toogood, H. S., & Scrutton, N. S. (2018). New Developments in 'Ene'-Reductase-Catalyzed Biological Hydrogenations. Current Opinion in Chemical Biology. Link

  • Stueckler, C., et al. (2011). Stereocomplementary Bioreduction of alpha,beta-Unsaturated Carboxylic Acids and Esters with Ene-Reductases. Organic Letters. Link

  • Gatti, F. G., et al. (2014). Rationalisation of the Stereochemical Outcome of Ene-Reductase-Mediated Bioreduction of α,β-Difunctionalised Alkenes. Journal of Molecular Catalysis B: Enzymatic. Link

  • Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A. Link

Sources

A Senior Application Scientist's Guide to Determining the Absolute Configuration of (S)-2-bromobutanoate Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules such as (S)-2-bromobutanoate, a versatile building block in organic synthesis, unambiguously assigning the absolute configuration of a stereocenter is paramount. The spatial orientation of the bromine atom dictates how the molecule interacts with other chiral entities, such as enzymes and receptors, ultimately influencing its efficacy and safety profile.

This guide provides a comparative analysis of the primary analytical techniques for determining the absolute configuration of (S)-2-bromobutanoate. As a senior application scientist, my focus extends beyond a mere recitation of protocols. Instead, this document delves into the causality behind experimental choices, empowering you to select the most appropriate method for your research needs and budgetary considerations. We will explore the strengths and limitations of each technique, supported by experimental data and detailed methodologies, to ensure the integrity and validity of your stereochemical assignments.

The Imperative of Stereochemical Integrity

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment, making their separation and characterization a formidable challenge.[1] However, in the chiral milieu of a biological system, they can exhibit vastly different pharmacological and toxicological profiles. The infamous case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to confirm the absolute configuration of a chiral drug candidate or a key intermediate like (S)-2-bromobutanoate is not just a matter of analytical rigor; it is a cornerstone of safe and effective drug development.

A Comparative Overview of Key Analytical Techniques

The determination of absolute configuration can be approached through a variety of instrumental methods.[1] The choice of technique is often a balance between the need for unequivocal proof, sample availability, cost, and the physical state of the analyte. Here, we compare four powerful methods: Single-Crystal X-ray Diffraction (XRD), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Chiral Gas Chromatography (GC).

Technique Principle Sample Requirement Typical Cost Key Advantage Key Limitation
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.High-quality single crystal (0.05-0.5 mm).[2]High (instrument purchase and maintenance)Provides unambiguous, definitive absolute configuration.[3]Crystal growth can be challenging and time-consuming.[3]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]5-10 mg of pure sample in solution.[4]Moderate to HighApplicable to a wide range of molecules in solution, including oils and non-crystalline solids.[5]Requires quantum mechanical calculations for interpretation.[1]
Mosher's Method (NMR) Derivatization of the chiral analyte with enantiomerically pure Mosher's acid, followed by ¹H NMR analysis of the resulting diastereomers.~1-5 mg of the analyte (alcohol form).Low to Moderate (relies on standard NMR)Utilizes readily available NMR instrumentation.Indirect method; requires chemical derivatization and careful spectral analysis.
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase, allowing for their identification and quantification.Micrograms to nanograms, depending on the detector.Low to ModerateHigh sensitivity and resolving power for volatile compounds.Limited to thermally stable and volatile analytes; does not directly provide absolute configuration without a known standard.

In-Depth Analysis and Experimental Protocols

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

Single-crystal XRD stands as the unequivocal method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

Causality in Experimental Design: The success of this technique hinges on the ability to grow a high-quality single crystal. For a small, relatively non-polar molecule like 2-bromobutanoate, obtaining a suitable crystal of the acid itself can be challenging due to its low melting point and potential for disorder. A common and effective strategy is to form a salt with a chiral, non-racemic amine or a heavy atom-containing cation. This not only facilitates crystallization but also introduces a known stereocenter or an anomalous scatterer, which is crucial for the unambiguous determination of the absolute configuration of the entire molecule.

Experimental Workflow:

Figure 1: Workflow for absolute configuration determination by XRD.

Step-by-Step Protocol:

  • Salt Formation: React enantiomerically pure (S)-2-bromobutanoic acid with an equimolar amount of a suitable chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine) in a suitable solvent (e.g., ethanol).

  • Crystallization: Slowly evaporate the solvent from the resulting salt solution at room temperature. Other techniques like vapor diffusion or cooling crystallization can also be employed.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on the X-ray diffractometer and collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The presence of the known chiral amine or a heavy atom like bromine allows for the determination of the absolute configuration of the (S)-2-bromobutanoate moiety. The Flack parameter, which should refine to a value close to zero for the correct enantiomer, provides a statistical measure of the correctness of the assignment.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration (e.g., 'S'), the absolute configuration of the analyte can be determined.

Causality in Experimental Design: VCD is particularly advantageous for molecules that are difficult to crystallize, such as oils or amorphous solids.[5] The technique is performed in solution, which is often more representative of the state in which a molecule exerts its biological activity. The choice of solvent is critical; it must be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Deuterated solvents are often used to avoid interference from the solvent's own vibrational bands.[4]

Experimental Workflow:

Figure 2: Workflow for absolute configuration determination by VCD.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of (S)-2-bromobutanoate in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. The sample must be enantiomerically pure.

  • Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the (S)-2-bromobutanoate molecule using a suitable computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each optimized conformer.

  • Spectral Comparison:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in terms of sign and relative intensity of the VCD bands confirms the 'S' absolute configuration. If the experimental spectrum is the mirror image of the calculated 'S' spectrum, the analyte is the 'R' enantiomer.

Mosher's Method (NMR): A Derivatization Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6] While (S)-2-bromobutanoate is a carboxylic acid, this method can be readily applied by first reducing the carboxylic acid to the corresponding secondary alcohol, (S)-2-bromobutanol. The alcohol is then derivatized with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter, which can be analyzed to deduce the absolute configuration.

Causality in Experimental Design: The key to Mosher's method is the formation of diastereomers, which, unlike enantiomers, have different physical properties and thus different NMR spectra. The bulky phenyl group of the MTPA moiety adopts a preferred conformation where it shields one side of the derivatized alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter reveals the absolute configuration.

Experimental Workflow:

Figure 3: Workflow for absolute configuration determination by Mosher's method.

Step-by-Step Protocol:

  • Reduction: Reduce the carboxylic acid of (S)-2-bromobutanoate to the corresponding primary alcohol, (S)-2-bromobutanol, using a suitable reducing agent (e.g., LiAlH₄).

  • Esterification: In two separate reactions, esterify the (S)-2-bromobutanol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine).

  • NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Interpretation:

    • Assign the proton signals for the groups attached to the stereocenter in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Protons for which Δδ is positive are located on one side of the molecule in the Mosher's ester model, while those with a negative Δδ are on the other. This spatial arrangement directly correlates to the absolute configuration of the original alcohol.

Chiral Gas Chromatography (GC): A High-Throughput Separation Technique

Chiral GC is a powerful technique for separating enantiomers, making it an excellent tool for determining the enantiomeric purity of a sample. While it does not directly provide the absolute configuration of an unknown sample, it can be used to assign it by comparing the retention time of the analyte to that of a known, authenticated standard of (S)-2-bromobutanoate.

Causality in Experimental Design: The separation of enantiomers in chiral GC is achieved by using a column with a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times. For a volatile compound like 2-bromobutanoate (or a volatile derivative), this method offers high resolution and sensitivity.

Experimental Workflow:

Figure 4: Workflow for absolute configuration assignment by chiral GC.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the 2-bromobutanoate sample in a suitable volatile solvent. If the acid itself is not sufficiently volatile, it can be esterified (e.g., to the methyl ester) prior to analysis.

  • Standard Preparation: Prepare a solution of an authenticated standard of (S)-2-bromobutanoate (or its corresponding ester) at a similar concentration.

  • GC Analysis:

    • Inject the sample and the standard separately onto a chiral GC column (e.g., a cyclodextrin-based column).

    • Run an appropriate temperature program to achieve separation of the enantiomers.

  • Data Analysis:

    • Identify the retention time of the authenticated (S)-enantiomer.

    • Compare the retention time of the peak in the sample chromatogram to that of the standard. A matching retention time confirms the absolute configuration as 'S'.

Conclusion: An Integrated Approach to Stereochemical Assignment

The determination of the absolute configuration of (S)-2-bromobutanoate is a critical step in its application in research and development. While single-crystal X-ray diffraction provides the most definitive answer, its requirement for a high-quality crystal can be a significant bottleneck. Vibrational circular dichroism offers a powerful alternative for samples in solution, providing a high degree of confidence through the synergy of experimental measurement and computational prediction. Mosher's method, an NMR-based approach, is a cost-effective and accessible technique that relies on classical organic chemistry principles. Chiral gas chromatography, while an indirect method for absolute configuration assignment, is unparalleled in its ability to determine enantiomeric purity with high sensitivity.

References

  • Bruker. "Vibrational circular dichroism (VCD)." Bruker.com. [Link]

  • Wikipedia. "Vibrational circular dichroism." Wikipedia, The Free Encyclopedia. [Link]

  • Kessler, J., et al. "Insight into vibrational circular dichroism of proteins by density functional modeling." Physical Chemistry Chemical Physics, 2018. [Link]

  • Restek. "A Guide to the Analysis of Chiral Compounds by GC." Restek.com. [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. [Link]

  • JASCO. "A Guide to Understanding Vibrational Circular Dichroism Spectroscopy." YouTube, 2021. [Link]

  • MtoZ Biolabs. "CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?" MtoZ Biolabs. [Link]

  • Reibenspies, J. H., et al. "Absolute Configuration of Small Molecules by Co-crystallization." Angewandte Chemie International Edition, 2020. [Link]

  • Shimadzu. "Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides." Shimadzu.com. [Link]

  • Seco, J. M., et al. "Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide." eBay. [Link]

  • ResearchGate. "How can I cheat an XRD sample (~10 mg) from a required total of 1g?" ResearchGate. [Link]

  • Curran, D. P., et al. "A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A." The Journal of organic chemistry, 2006. [Link]

  • Penasa, R., et al. "Advances in chiral analysis: from classical methods to emerging technologies." Chemical Society Reviews, 2025. [Link]

  • ResearchGate. "VCD spectra of sample group I at a concentration of 0.7 M." ResearchGate. [Link]

  • MDPI. "A Comparative Study of Optical Sensing Methods for Colourimetric Bio/Chemical Detection: Cost, Scale, and Performance." MDPI, 2025. [Link]

  • ResearchGate. "Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones." ResearchGate. [Link]

  • University of Toronto. "Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?" tspace.library.utoronto.ca. [Link]

  • Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe, 2006. [Link]

  • Frontiers. "Computational methods and points for attention in absolute configuration determination." Frontiers in Chemistry, 2022. [Link]

  • ResearchGate. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." ResearchGate. [Link]

  • Quora. "For accurate X-ray crystallography what is the minimum sample size required?" Quora. [Link]

  • ResearchGate. "Does Nuclear Magnetic Resonance (NMR) have advantages in powder sample analysis when compared with X-Ray Powder Diffraction (XRD)?" ResearchGate. [Link]

  • University of Jena. "X-ray Diffraction - Measurement order SC-XRD." chemgeo.uni-jena.de. [Link]

  • Chemistry Steps. "How to Determine the R and S Configuration." Chemistry Steps. [Link]

  • ResearchGate. "A Comparative Study of Optical Sensing Methods for Colourimetric Bio/Chemical Detection: Cost, Scale, and Performance." ResearchGate. [Link]

  • ACS Publications. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, 2011. [Link]

  • Chemistry LibreTexts. "1.4: Chiral Gas Chromatography." Chemistry LibreTexts. [Link]

  • mediaTUM. "Linear and Nonlinear Chiroptical Spectroscopy with the Aim of Asymmetric Heterogeneous Catalysis." mediaTUM, 2023. [Link]

  • Wiley Online Library. "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Encyclopedia of Magnetic Resonance, 2007. [Link]

  • Brigham Young University. "Growing and Mounting Single Crystals Your Diffractometer Will Treasure." chem.byu.edu. [Link]

  • MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." MDPI, 2023. [Link]

  • Chemistry Stack Exchange. "How do I determine the absolute configuration experimentally?" Chemistry Stack Exchange. [Link]

  • CCDC. "Chemical structure searching - Access Structures." CCDC. [Link]

  • CCDC. "Introducing Cambridge Structural Database 6.00." CCDC, 2025. [Link]

  • PubMed. "The Cambridge Structural Database." National Center for Biotechnology Information, 2016. [Link]

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  • Keiderling, T. A. "Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments." Chirality, 2018. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl-2-bromo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl-2-bromo-2-butenoate (CAS 17642-18-1), a halogenated organic compound. By understanding the chemical's properties and adhering to established safety procedures, laboratories can ensure the protection of personnel and the environment.

Understanding the Hazard Profile of Methyl-2-bromo-2-butenoate

Before initiating any disposal protocol, it is imperative to fully comprehend the hazards associated with Methyl-2-bromo-2-butenoate. This compound is classified as a combustible liquid and is known to be a lachrymator , causing irritation to the eyes, skin, and respiratory system.

Hazard ClassificationDescription
Combustible Liquid Can ignite upon heating.
Skin Irritant Causes skin irritation upon contact.
Eye Irritant Causes serious eye irritation.
Respiratory Irritant May cause respiratory irritation if inhaled.

Source: Sigma-Aldrich Product Information

Given these properties, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Immediate Safety and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The lachrymatory and irritant nature of Methyl-2-bromo-2-butenoate necessitates robust protection.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

The following diagram illustrates the logical flow for ensuring personal safety before handling Methyl-2-bromo-2-butenoate.

Caption: Personal Protective Equipment (PPE) workflow before handling Methyl-2-bromo-2-butenoate.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl-2-bromo-2-butenoate, as a halogenated organic compound, is to collect it as hazardous waste for off-site destruction by a licensed facility, typically via incineration.[1][2] It is crucial to never dispose of this chemical down the drain or in regular trash.

Waste Collection
  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable. The container should be clearly labeled as "Hazardous Waste."

  • Segregate the Waste: Do not mix Methyl-2-bromo-2-butenoate with other waste streams, especially incompatible materials such as strong oxidizing agents or bases. Halogenated organic waste should be collected separately from non-halogenated waste.

  • Label the Container: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl-2-bromo-2-butenoate"

    • The CAS Number: "17642-18-1"

    • The associated hazards: "Combustible, Irritant"

    • The accumulation start date (the date the first drop of waste is added to the container)

    • The name of the principal investigator and the laboratory location.

  • Container Filling: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

  • Storage of Waste Container: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment bin to prevent the spread of any potential leaks.

Disposal of Contaminated Materials

Any materials that come into direct contact with Methyl-2-bromo-2-butenoate are also considered hazardous waste. This includes:

  • Pipette tips

  • Gloves

  • Wipes or absorbent pads used for cleaning minor spills

These items should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Organic Solid Waste."

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency response plan is critical.

Spill Response
  • Small Spills (less than 50 mL) within a fume hood:

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for solid waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (greater than 50 mL) or spills outside a fume hood:

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is combustible, eliminate all ignition sources.

    • Close the laboratory door and prevent unauthorized entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, provide artificial respiration if trained to do so and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The following decision tree outlines the disposal process for Methyl-2-bromo-2-butenoate waste.

Disposal_Decision_Tree Start Waste Generated: Methyl-2-bromo-2-butenoate (Liquid or Contaminated Solid) IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Collect in a labeled, sealed container for 'Halogenated Organic Liquid Waste' IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled, sealed container for 'Halogenated Organic Solid Waste' IsLiquid->SolidWaste No StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment LiquidWaste->StoreSAA SolidWaste->StoreSAA EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor StoreSAA->EHS_Pickup Incineration Final Disposal: High-temperature incineration at an approved hazardous waste facility EHS_Pickup->Incineration

Caption: Decision workflow for the disposal of Methyl-2-bromo-2-butenoate waste.

Regulatory Compliance

All hazardous waste disposal activities are governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the waste generator (the laboratory) to ensure full compliance with these regulations. This includes proper waste characterization, labeling, storage, and documentation. Always consult your institution's EHS department for specific guidance and to ensure adherence to all applicable laws.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Navigating the Hazards: A Guide to Personal Protective Equipment for Handling Methyl-2-bromo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: The Chemical Profile of Methyl-2-bromo-2-butenoate

Methyl-2-bromo-2-butenoate is an alpha-bromo acrylate, a class of compounds known for their reactivity and potential health hazards. Based on available safety information, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, structurally similar compounds are designated as corrosive, capable of causing severe skin burns and eye damage, and may be harmful if swallowed. The presence of the bromine atom and the acrylate structure suggests that this compound is likely a potent lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Therefore, a multi-faceted approach to personal protection is not just recommended, but imperative.

The Last Line of Defense: Selecting the Appropriate PPE

The selection of PPE is contingent on the specific laboratory procedure being undertaken. The following table summarizes the minimum recommended PPE for handling Methyl-2-bromo-2-butenoate.

Body Part Personal Protective Equipment Rationale
Eyes and Face Chemical splash goggles and a full-face shieldProtects against splashes of the corrosive liquid and irritating vapors. Standard safety glasses are insufficient.[3][4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact which can cause irritation or burns. Double gloving is recommended for enhanced protection.
Body Flame-resistant laboratory coatProtects skin and personal clothing from splashes and spills.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge (type ABEK)Essential for preventing inhalation of irritating and potentially corrosive vapors, especially when working outside of a fume hood or with larger quantities.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

A Step-by-Step Guide to Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair.

Doffing PPE:
  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outside with your bare hands. If only wearing one pair, remove them in the same manner.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inwards.

  • Respirator: Remove your respirator from the back of your head.

  • Inner Gloves (if applicable): Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe_level PPE Level cluster_location Work Location Start Handling Methyl-2-bromo-2-butenoate Assess_Quantity Quantity of Compound? Start->Assess_Quantity Assess_Procedure Procedure Type? Assess_Quantity->Assess_Procedure Small (<1g) High_Risk_PPE Enhanced PPE: - Lab Coat - Goggles & Face Shield - Double Gloves - Respirator Assess_Quantity->High_Risk_PPE Large (>1g) Fume_Hood Inside Certified Fume Hood Assess_Procedure->Fume_Hood Contained Transfer Open_Bench Open Bench (Not Recommended) Assess_Procedure->Open_Bench Open Vessel Reaction Low_Risk_PPE Standard PPE: - Lab Coat - Goggles - Single Gloves Fume_Hood->Low_Risk_PPE Open_Bench->High_Risk_PPE

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.